molecular formula C14H15N3O2 B1671932 Indolmycin CAS No. 21200-24-8

Indolmycin

Cat. No. B1671932
CAS RN: 21200-24-8
M. Wt: 257.29 g/mol
InChI Key: GNTVWGDQPXCYBV-PELKAZGASA-N
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Description

Indolmycin is an antibiotic derived from Streptomyces griseus ATCC 12648 . It has shown activity against Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus . It functions by competitively inhibiting the prokaryotic tryptophanyl-tRNA synthetase .


Synthesis Analysis

The indolmycin biosynthetic genes in E. coli have been used to create indolmycenic acid, a chiral intermediate in indolmycin biosynthesis . This can then be converted to indolmycin through a three-step synthesis . To expand indolmycin structural diversity, a promiscuous tryptophanyl-tRNA synthetase gene (trpS) has been introduced into the E. coli production system . Feeding halogenated indoles generates the corresponding indolmycenic acids, ultimately allowing access to indolmycin derivatives through synthesis .


Molecular Structure Analysis

The molecular formula of Indolmycin is C14H15N3O2 . The formal name is 5S-[(1R)-1-(1H-indol-3-yl)ethyl]-2-(methylamino)-4(5H)-oxazolone . The molecular weight is 257.3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Indolmycin include the regioselective coupling of indolyl magnesium halide with a trans-epoxy ester, diastereoselective oxazolone ring formation with guanidine, and amine exchange reaction with methylamine .


Physical And Chemical Properties Analysis

It is soluble in DMF, DMSO, Ethanol, and Methanol .

Scientific Research Applications

Inhibition in Prokaryotic Systems

Indolmycin has been identified as a specific inhibitor in prokaryotic systems. It inhibits the formation of tryptophanyl-tRNA in prokaryotes, such as Escherichia coli, by competing with tryptophan as a pure competitive inhibitor of prokaryotic tryptophanyl-tRNA ligase. This selective inhibition is noteworthy because indolmycin exhibits little effect in eukaryotic systems, like rat liver enzymes (Werner, Thorpe, Reuter, & Nierhaus, 1976).

Potential Antibacterial Drug

Indolmycin is also explored as a potential antibacterial drug. It targets bacterial tryptophanyl-tRNA synthetases, a key component in bacterial protein synthesis. Resistance to indolmycin has led to the discovery of genes encoding indolmycin-resistant isoforms of tryptophanyl-tRNA synthetase. This has implications for developing strategies to overcome bacterial resistance mechanisms (Vecchione & Sello, 2009).

Antibiotic Activity and Derivative Production

Anti-Staphylococcal Agent

Research has shown that indolmycin is a potent anti-staphylococcal agent, demonstrating good activity against various Staphylococcus aureus strains, including those resistant to other antibiotics. It acts as a bacteriostatic agent and has a lower frequency of resistance compared to other drugs. Indolmycin-resistant mutants have been characterized, providing insights into bacterial resistance and potential therapeutic applications (Hurdle, O’Neill, & Chopra, 2004).

Interaction in Metabolism of Tryptophan

Indolmycin is a potent inhibitor of enzymes involved in the metabolism of tryptophan in eukaryotic systems like rat liver. This includes inhibiting tryptophan pyrrolase and tryptophan decarboxylase. The findings highlight its influence on tryptophan metabolism in eukaryotic systems and could inform further research on its selective inhibition properties (Werner & Reuter, 1979).

Safety And Hazards

Indolmycin should be handled in accordance with good industrial hygiene and safety practice . It is recommended to use safety goggles with side-shields and protective gloves . An accessible safety shower and eye wash station should be provided .

Future Directions

There is potential to expand the structural diversity of Indolmycin by introducing a promiscuous tryptophanyl-tRNA synthetase gene (trpS) into the E. coli production system . This allows the generation of the corresponding indolmycenic acids by feeding halogenated indoles, ultimately enabling access to indolmycin derivatives through synthesis . Bioactivity testing against methicillin-resistant Staphylococcus aureus has shown modest antibiotic activity for 5-, 6-, and 7-fluoro-indolmycin .

properties

IUPAC Name

(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-methylimino-1,3-oxazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-8(12-13(18)17-14(15-2)19-12)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,15,17,18)/t8-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTVWGDQPXCYBV-PELKAZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318549
Record name Indolmycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolmycin

CAS RN

21200-24-8
Record name Indolmycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21200-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolmycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021200248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolmycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOLMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC93U2C8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
884
Citations
YL Du, LM Alkhalaf, KS Ryan - Proceedings of the National …, 2015 - National Acad Sciences
… However, since then, no work has been done on indolmycin biosynthesis. Thus, its … of the indolmycin biosynthetic pathway. Here we report the isolation of the indolmycin biosynthetic …
Number of citations: 60 www.pnas.org
U Hornemann, LH Hurley, MK Speedie… - Journal of the …, 1971 - ACS Publications
Indolmycin, an antibiotic produced by a strain of Streptomyces griseus, is formed from (S)-tryptophan, which loses from its side chain the amino nitrogen atom, the hydrogen atom from C-…
Number of citations: 59 pubs.acs.org
JG Hurdle, AJ O'Neill, I Chopra - Journal of Antimicrobial …, 2004 - academic.oup.com
Objectives: We sought to investigate the anti-staphylococcal activity of indolmycin, with particular emphasis on comparing its activity with fusidic acid and mupirocin. Methods: …
Number of citations: 96 academic.oup.com
L Sun, S Zhang, S Kou, H Yi, A Cui, Z Li - European Journal of Medicinal …, 2022 - Elsevier
… new indolmycin derivatives with superior antibacterial activity in vitro and vivo. Indolmycin is … The proposed structural modifications of indolmycin in this thesis mainly target the indole …
Number of citations: 1 www.sciencedirect.com
MN Preobrazhenskaya, EG Balashova, KF Turchin… - Tetrahedron, 1968 - Elsevier
… The configuration of indolmycin was confirmed by the NMR spectra. Indolmycin in solution is … The bacteriostatic and chemotherapeutic activity of ( f )-indolmycin shows that the antibiotic …
Number of citations: 60 www.sciencedirect.com
JJ Vecchione, JK Sello - Antimicrobial agents and chemotherapy, 2009 - Am Soc Microbiol
… identify indolmycin resistance genes led to the discovery of a gene encoding an indolmycin-… Overexpression of this gene in an indolmycin-sensitive strain increased the indolmycin MIC …
Number of citations: 32 journals.asm.org
JP Dirlam, DA Clark, SJ Hecker - The Journal of Organic …, 1986 - ACS Publications
… Shortly after we initiated work in the area of indolmycin chemistry, we found that a simple amine exchange reaction8 affords 2-amino analogues of indolmycin in the manner …
Number of citations: 32 pubs.acs.org
TL Williams, YW Yin, CW Carter - Journal of Biological Chemistry, 2016 - ASBMB
Indolmycin is a natural tryptophan analog that competes … indolmycin. Despite the similarity between these ligands, Bacillus stearothermophilus (Bs)TrpRS preferentially binds indolmycin …
Number of citations: 45 www.jbc.org
M Kitabatake, K Ali, A Demain, K Sakamoto… - Journal of Biological …, 2002 - ASBMB
… indolmycin-resistant Streptomyces coelicolorA3(2) strain. One of the two enzymes is indolmycin-… coelicolor is exposed to indolmycin; the sensitive TrpRS is constitutively expressed. The …
Number of citations: 67 www.jbc.org
Y Yang, Y Xu, Y Yue, H Wang, Y Cui, M Pan… - ACS Chemical …, 2021 - ACS Publications
Indolmycin (IND) is a microbial natural product that selectively inhibits bacterial tryptophanyl-tRNA synthetase (TrpRS). The tryptophan biosynthesis pathway was recently shown to be …
Number of citations: 7 pubs.acs.org

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